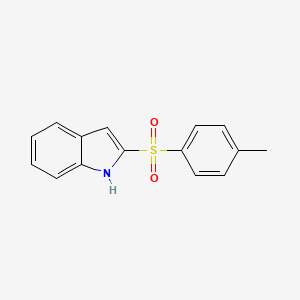
2-tosyl-1H-indole
描述
2-tosyl-1H-indole is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 2-Tosyl-1H-Indole
The synthesis of this compound typically involves the tosylation of indole derivatives. Recent studies have demonstrated efficient methods for synthesizing sulfonylated indoles using environmentally friendly conditions. For instance, a method utilizing hydrogen peroxide as an oxidant in an aqueous phase has been reported, yielding various sulfonylated products in moderate yields within a short reaction time . This approach is notable for its simplicity and the use of readily available reagents.
Antimicrobial Properties
Indole derivatives, including this compound, have shown promising antimicrobial activities. Research indicates that various indole-based compounds exhibit significant inhibition against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents . The structural diversity of indoles allows them to interact with multiple biological targets, enhancing their therapeutic potential.
Anticancer Activity
Indole derivatives are also being explored for their anticancer properties. Studies have indicated that specific indole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The incorporation of tosyl groups may enhance these activities by improving solubility and bioavailability.
Indole Derivatives in Drug Discovery
A comprehensive review highlighted the role of indole derivatives in drug discovery, particularly focusing on their use as scaffolds for developing new therapeutic agents . The review discusses several case studies where indole-based compounds were synthesized and evaluated for their biological activities, including:
| Compound Name | Structure | % Inhibition/IC50 | Reference |
|---|---|---|---|
| Isatin-indole | Structure | 74.20% at 30 μM | Reddy et al., 2020 |
| Indole containing o-(RSO₂)C₆H₄ group | Structure | 17.02 mM | Nakhi et al., 2011 |
| 3-{(5-Chloro-1-tosyl-1H-indol-2-yl)methyl}benzo[d][1,2,3]triazin-4(3H)-one | Structure | 78% at 30 μM | Reddy et al., 2019 |
These studies illustrate the diverse pharmacological activities associated with indole derivatives and their potential as lead compounds in drug development.
Mechanistic Insights
The mechanism of action for this compound and its derivatives often involves interactions with specific protein targets or pathways associated with disease processes. For instance, some studies have suggested that these compounds may inhibit enzymes involved in critical metabolic pathways or disrupt cellular processes essential for pathogen survival . Understanding these mechanisms is crucial for optimizing the design of new therapeutic agents.
属性
分子式 |
C15H13NO2S |
|---|---|
分子量 |
271.3 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)sulfonyl-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c1-11-6-8-13(9-7-11)19(17,18)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 |
InChI 键 |
SFLNGWZAZXGDHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














